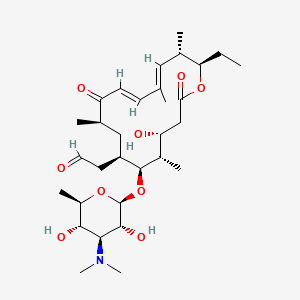

5-O-beta-D-mycaminosyl-20-oxotylonolide

Description

Properties

Molecular Formula |

C31H51NO9 |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1 |

InChI Key |

FERSDKADYZRIAA-CQGKBTLCSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-O-beta-D-mycaminosyl-20-oxotylonolide is characterized by its structure as a 20-oxotylactone with a beta-D-mycaminosyl residue at position 5. Its molecular formula is . As a macrolide antibiotic, it primarily targets bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction.

Antibacterial Activity

Broad-Spectrum Efficacy

Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus uberis, as well as Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae . The modification of the tylosin backbone has been shown to enhance its antibacterial properties significantly.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for this compound and its derivatives against various pathogens:

| Compound | Pathogen | MIC (μg/ml) |

|---|---|---|

| This compound | E. coli | 64 |

| K. pneumoniae | 64 | |

| S. aureus | <0.03 | |

| Derivative 2f | E. coli | 64–128 |

| K. pneumoniae | 64–128 | |

| S. uberis | <0.03 |

These results indicate that certain derivatives possess enhanced activity compared to traditional antibiotics like tylosin, making them promising candidates for treating infections caused by resistant strains .

Veterinary Medicine Applications

Mastitis Treatment

One of the most significant applications of this compound is in the treatment of bovine mastitis, an infection that affects dairy cattle and leads to substantial economic losses in the dairy industry. The antibiotic's ability to combat both Gram-positive and Gram-negative bacteria involved in mastitis makes it an essential tool for veterinarians .

Case Study: Efficacy in Bovine Mastitis

A study evaluated the efficacy of this compound against pathogens responsible for bovine mastitis. The results showed that derivatives such as 2f and 2k exhibited significantly higher antibacterial activity compared to conventional treatments, with MIC values indicating robust effectiveness against key pathogens .

Future Research Directions

The ongoing research into the structural modifications of this compound aims to further enhance its antibacterial spectrum and potency. Investigations into the pharmacokinetics and bioavailability of these compounds are also critical for their development as viable therapeutic agents in both veterinary and potentially human medicine .

Preparation Methods

Hydrolysis Conditions and Mechanism

Controlled acidic hydrolysis of tylosin (C₁₆H₂₇NO₁₄) or desmycosin (C₃₇H₆₅NO₁₆) under pH 1.5–2.5 at 70–100°C cleaves the glycosidic bonds of the neutral sugars mycarose and mycinose, preserving the lactone ring and mycaminose. For example, refluxing desmycosin in pH 2 sulfuric acid for 60 hours yields O-mycaminosyl tylonolide (OMT) with a 66% recovery rate.

Table 1: Hydrolysis Conditions for OMT Synthesis

| Starting Material | Acid (pH) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Desmycosin | 2.0 | 100 | 60 | 66 |

| Tylosin | 2.0 | 100 | 48 | 58 |

Isolation and Characterization of OMT

Post-hydrolysis, OMT is extracted using methylene chloride and purified via silica gel chromatography. Key analytical data for OMT include:

-

IR Absorption : Distinct bands at 5.82, 6.15, and 6.28 μm (lactone carbonyl and sugar hydroxyls)

-

NMR : δ 0.98 (d, J = 6.5 Hz, C-21 methyl), δ 5.32 (s, H-1 of mycaminose)

| Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0 | 6 | 75–85 |

| CrO₃ (Jones) | Acetone | 25 | 2 | 70–80 |

Biosynthetic Engineering Approaches

The chalcomycin biosynthesis pathway in Streptomyces bikiniensis demonstrates that polyketide synthase (PKS) modules can be engineered to introduce keto groups at specific positions. By modifying the chm PKS to exclude reducing domains at C-20, a 20-keto intermediate could be generated directly during fermentation. Heterologous expression of such a PKS in Streptomyces fradiae (ΔtylGI) has yielded 3-keto macrolactones, supporting the feasibility of this approach.

Chemoenzymatic Synthesis and Post-Modification

Combining enzymatic sugar transfer with chemical oxidation offers a hybrid route. The chm glycosyltransferase from S. bikiniensis could mycaminosylate a 20-oxotylonolide precursor synthesized via PKS engineering. Subsequent oxidation, if required, would finalize the structure.

Analytical Validation of 5-O-β-D-Mycaminosyl-20-oxotylonolide

Critical characterization data for the target compound would include:

-

High-Resolution Mass Spectrometry : Expected m/z for C₃₄H₅₈NO₁₃ ([M+H]⁺): 696.3900

-

¹³C NMR : Signal at δ 210–215 ppm (C-20 ketone)

-

Antibacterial Assays : Comparative MIC values against Staphylococcus aureus and Bacillus subtilis

Q & A

Q. How should ethical and methodological rigor be maintained in studies involving novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.